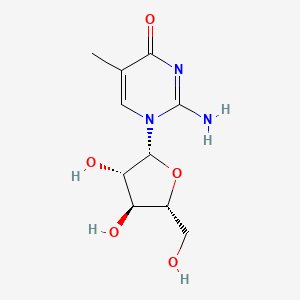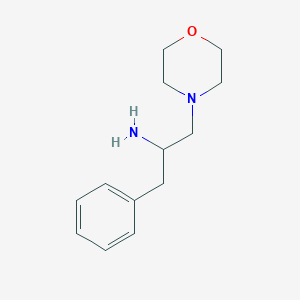
1-(Morpholin-4-yl)-3-phenylpropan-2-amine
Vue d'ensemble
Description
1-(Morpholin-4-yl)-3-phenylpropan-2-amine, also known as morpholin-4-yl-acetic acid , is a chemical compound with the empirical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It belongs to the class of Mannich bases and exhibits interesting properties, including corrosion inhibition.
Synthesis Analysis
The synthesis of this compound involves a Mannich reaction, which is a one-step multicomponent reaction. In this greener approach, various compounds containing π bonds and heteroatoms (such as nitrogen, oxygen, and sulfur) are combined to form the desired product. The reaction proceeds efficiently, resulting in high yields and shorter reaction times .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to the central carbon atom, which is further linked to a morpholine ring. The presence of the morpholine moiety imparts unique properties to the compound, making it suitable for specific applications .
Chemical Reactions Analysis
This compound exhibits interesting behavior in acidic environments. Notably, it acts as an effective corrosion inhibitor for mild steel in 0.5 M hydrochloric acid solution. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements confirm its inhibitory effect. The compound forms a coordinate bond with the mild steel surface, enhancing charge transfer resistance and increasing inhibition efficiency .
Applications De Recherche Scientifique
Antitumor Activity
1-(Morpholin-4-yl)-3-phenylpropan-2-amine has been investigated for its potential antitumor properties. A study by Isakhanyan et al. (2016) synthesized derivatives of this compound and tested them for antitumor activity. Similarly, Lu et al. (2017) and Ji et al. (2018) also synthesized related compounds, finding them effective against cancer cell lines.
Synthesis and Reactivity Studies
Studies on the synthesis and reactivity of this compound provide insights into its chemical properties. For instance, Fathalla et al. (2002) and Fathalla et al. (2002) conducted a reactivity study, exploring how the compound reacts with various chemicals.
Crystal Structure Analysis
Research into the crystal structure of derivatives of this compound helps in understanding its molecular configuration. Studies by Akinade et al. (1986) and Aljohani et al. (2019) provide detailed crystal structure analysis.
Antibacterial Activity
Isakhanyan et al. (2014) studied the antibacterial activity of derivatives of this compound, focusing on tertiary aminoalkanols Isakhanyan et al. (2014).
Corrosion Inhibition
A study by Gao et al. (2007) investigated the use of tertiary amines derived from this compound in inhibiting carbon steel corrosion Gao et al. (2007).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such asCathepsin F and Integrin alpha-L , which play crucial roles in various biological processes.
Mode of Action
The exact mode of action of 1-(Morpholin-4-yl)-3-phenylpropan-2-amine is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, although the specifics of these changes are currently unknown .
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,13H,6-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDHVWUPHKOGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021146-87-1 | |
| Record name | 1-(morpholin-4-yl)-3-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine](/img/structure/B3202177.png)
![N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine](/img/structure/B3202182.png)

amine](/img/structure/B3202196.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B3202208.png)
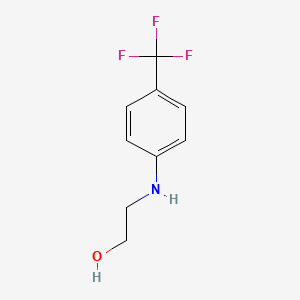

amine](/img/structure/B3202232.png)
![[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B3202235.png)
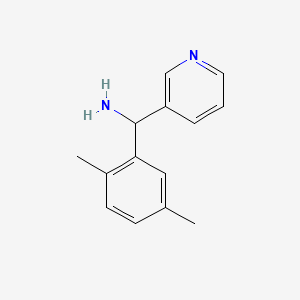
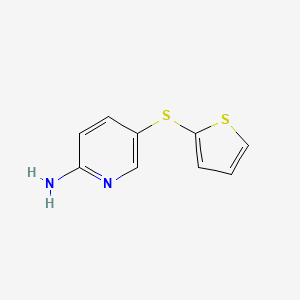
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B3202272.png)
